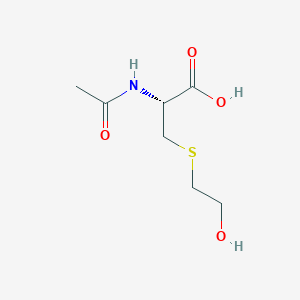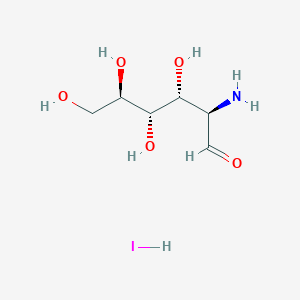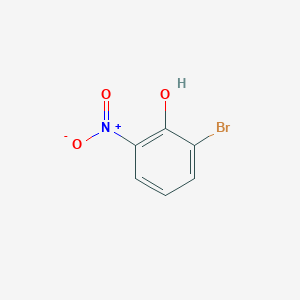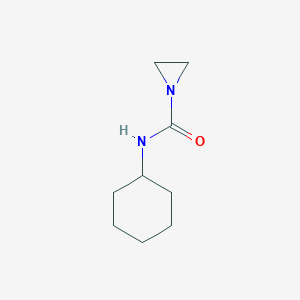![molecular formula C10H22O3Si B084795 [(E)-but-2-enyl]-triethoxysilane CAS No. 13436-82-3](/img/structure/B84795.png)
[(E)-but-2-enyl]-triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-but-2-enyl]-triethoxysilane, also known as BES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BES is a silane coupling agent that is primarily used as a surface modifier in various industrial applications.
Wirkmechanismus
[(E)-but-2-enyl]-triethoxysilane acts as a silane coupling agent, which means that it can form covalent bonds between two materials that would otherwise not be compatible. The mechanism of action of [(E)-but-2-enyl]-triethoxysilane involves the reaction of the ethoxy groups with the surface of the material, forming a stable bond. The vinyl group of [(E)-but-2-enyl]-triethoxysilane can then react with other materials, such as polymers, to form a strong bond.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of [(E)-but-2-enyl]-triethoxysilane. However, studies have shown that [(E)-but-2-enyl]-triethoxysilane is non-toxic and does not cause significant harm to cells or tissues. [(E)-but-2-enyl]-triethoxysilane has been shown to have low toxicity in both in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [(E)-but-2-enyl]-triethoxysilane in lab experiments has several advantages, including its ability to enhance the adhesion and compatibility of materials, as well as its low toxicity. However, [(E)-but-2-enyl]-triethoxysilane can be difficult to handle due to its high reactivity and potential for side reactions. Additionally, the purity of [(E)-but-2-enyl]-triethoxysilane can be difficult to maintain, which can affect the reproducibility of experiments.
Zukünftige Richtungen
For the use of [(E)-but-2-enyl]-triethoxysilane include tissue engineering and the synthesis of silicon-based nanoparticles and quantum dots.
Synthesemethoden
[(E)-but-2-enyl]-triethoxysilane can be synthesized through a variety of methods, including the reaction of vinyltriethoxysilane with butanal in the presence of a catalyst. The reaction produces [(E)-but-2-enyl]-triethoxysilane as the main product, along with some side products. The purity of [(E)-but-2-enyl]-triethoxysilane can be improved through distillation and purification methods.
Wissenschaftliche Forschungsanwendungen
[(E)-but-2-enyl]-triethoxysilane has found a wide range of applications in scientific research, including in the fields of material science, nanotechnology, and biomedicine. [(E)-but-2-enyl]-triethoxysilane is commonly used as a surface modifier to enhance the adhesion and compatibility of various materials, such as polymers and metals. In the field of nanotechnology, [(E)-but-2-enyl]-triethoxysilane is used as a precursor for the synthesis of silicon-based nanoparticles and quantum dots. In biomedicine, [(E)-but-2-enyl]-triethoxysilane has been investigated for its potential use in drug delivery systems and tissue engineering.
Eigenschaften
CAS-Nummer |
13436-82-3 |
|---|---|
Produktname |
[(E)-but-2-enyl]-triethoxysilane |
Molekularformel |
C10H22O3Si |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
but-2-enyl(triethoxy)silane |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5,9H,6-8,10H2,1-4H3 |
InChI-Schlüssel |
GKBKTZVWTWAFSW-WEVVVXLNSA-N |
Isomerische SMILES |
CCO[Si](C/C=C/C)(OCC)OCC |
SMILES |
CCO[Si](CC=CC)(OCC)OCC |
Kanonische SMILES |
CCO[Si](CC=CC)(OCC)OCC |
Andere CAS-Nummern |
13436-82-3 |
Synonyme |
but-2-enyltriethoxysilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)
